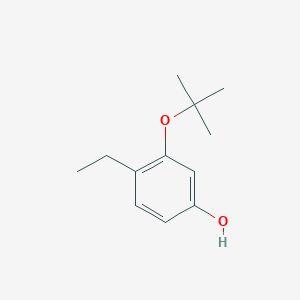
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of multiple trifluoromethyl groups imparts significant stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.
Vorbereitungsmethoden
The synthesis of 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-trifluoromethoxy-phenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the trifluoromethyl group: The phenoxy intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl groups.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.
Common reagents used in these reactions include halogenating agents, trifluoromethylating agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its stability and lipophilicity.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to effectively modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine stands out due to its multiple trifluoromethyl groups, which impart unique properties such as increased stability and lipophilicity. Similar compounds include:
3,3,3-Trifluoro-2-(4-methoxy-phenoxy)-propylamine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
2-(4-Trifluoromethoxy-phenoxy)-propylamine: Lacks the trifluoromethyl groups on the propylamine chain, affecting its stability and reactivity.
These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H9F6NO2 |
|---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)8(5-17)18-6-1-3-7(4-2-6)19-10(14,15)16/h1-4,8H,5,17H2 |
InChI-Schlüssel |
FENBHCVKIQAECB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(CN)C(F)(F)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

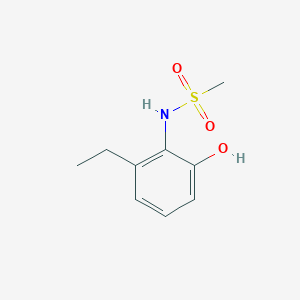
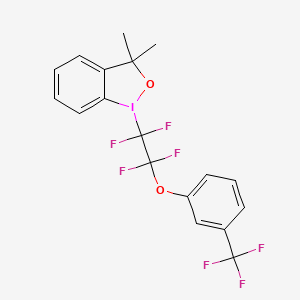
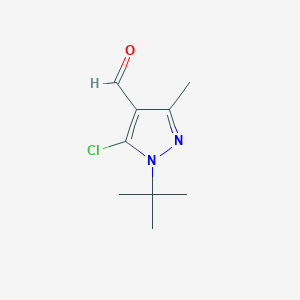
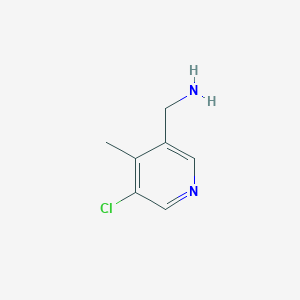


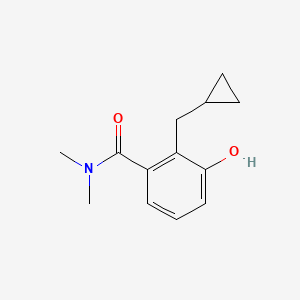

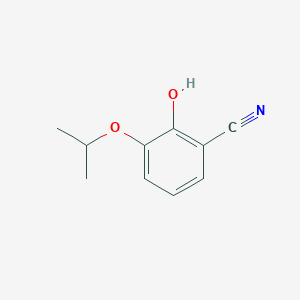
![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)
